molecular formula C23H19Cl2NO2S B2830027 N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide CAS No. 1170204-63-3

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide

Cat. No.: B2830027
CAS No.: 1170204-63-3
M. Wt: 444.37
InChI Key: ZCOMRNVASVSAOW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of benzoyl and chlorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and 4-chlorothiophenol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and amide bond formation, to produce an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as thiolation and purification, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-4-((4-methylphenyl)thio)butanamide
  • N-(2-benzoyl-4-chlorophenyl)-4-((4-fluorophenyl)thio)butanamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(4-chlorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2S/c24-17-8-11-19(12-9-17)29-14-4-7-22(27)26-21-13-10-18(25)15-20(21)23(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMRNVASVSAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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